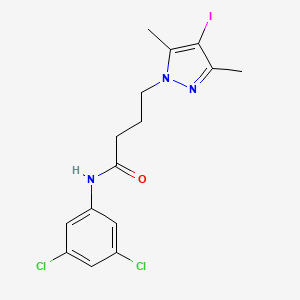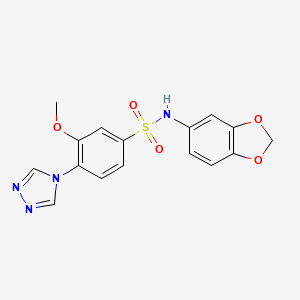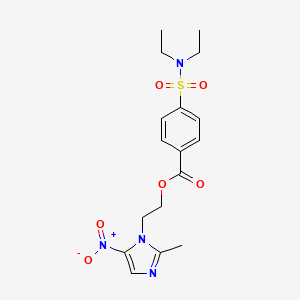![molecular formula C14H21NO5 B11488123 (5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol](/img/structure/B11488123.png)
(5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to a spiro[1,3-dioxane] ring system, which is fused to a tricyclo[3.3.1.1~3,7~]decane framework. The presence of the nitro group and the spirocyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro[1,3-dioxane] Ring: This step involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spiro[1,3-dioxane] ring.
Introduction of the Tricyclo[3.3.1.1~3,7~]decane Framework: This step involves the cyclization of a suitable precursor to form the tricyclo[3.3.1.1~3,7~]decane framework.
Industrial Production Methods
Industrial production of (5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in its binding to specific molecular targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanol
- (5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine
Uniqueness
(5-Nitrospiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol is unique due to its specific combination of a nitro group, spiro[1,3-dioxane] ring system, and tricyclo[3.3.1.1~3,7~]decane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(5-nitrospiro[1,3-dioxane-2,2'-adamantane]-5-yl)methanol |
InChI |
InChI=1S/C14H21NO5/c16-6-13(15(17)18)7-19-14(20-8-13)11-2-9-1-10(4-11)5-12(14)3-9/h9-12,16H,1-8H2 |
InChI Key |
MJMLNBVLAOYJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34OCC(CO4)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-2-[(2,3,4-trimethoxy-6-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11488044.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11488052.png)

![1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11488057.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11488069.png)
![methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11488080.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488082.png)
![4-(3-thienyl)-1-[4-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11488093.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B11488105.png)
![1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11488111.png)

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide](/img/structure/B11488132.png)
